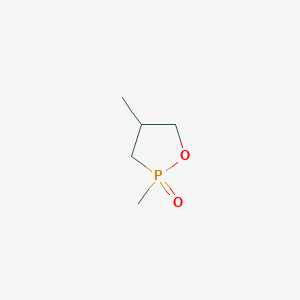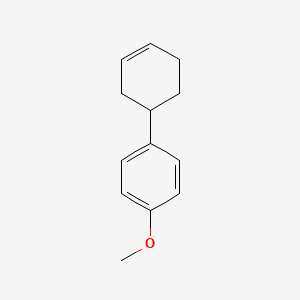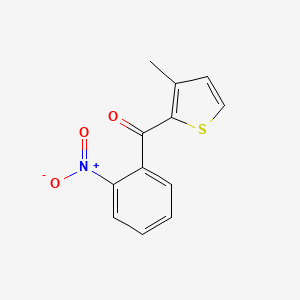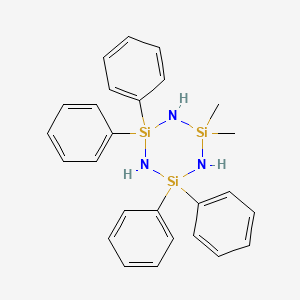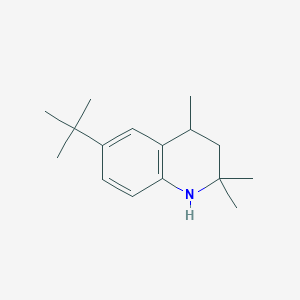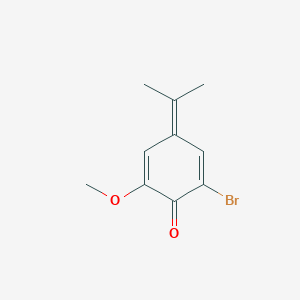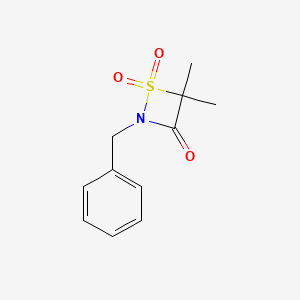
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide is a chemical compound with the molecular formula C11H13NO3S This compound belongs to the class of thiazetidines, which are heterocyclic compounds containing a four-membered ring with sulfur and nitrogen atoms The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process. For example, the synthesis may involve the reaction of a sulfonamide with a suitable alkylating agent, followed by cyclization under basic conditions to form the thiazetidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized equipment for mixing, heating, and purification. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify existing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the sulfur atom.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s potential therapeutic effects are explored in drug development. Its ability to interact with biological targets makes it a candidate for further investigation.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(methyl)-, 1,1-dioxide: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(ethyl)-, 1,1-dioxide: This compound has an ethyl group instead of a phenylmethyl group.
Uniqueness
1,2-Thiazetidin-3-one, 4,4-dimethyl-2-(phenylmethyl)-, 1,1-dioxide is unique due to the presence of the phenylmethyl group, which can influence its chemical reactivity and biological activity. The phenylmethyl group can participate in π-π interactions and other non-covalent interactions, potentially enhancing the compound’s ability to interact with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications .
Propiedades
Número CAS |
55897-44-4 |
|---|---|
Fórmula molecular |
C11H13NO3S |
Peso molecular |
239.29 g/mol |
Nombre IUPAC |
2-benzyl-4,4-dimethyl-1,1-dioxothiazetidin-3-one |
InChI |
InChI=1S/C11H13NO3S/c1-11(2)10(13)12(16(11,14)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
PMIZHFHHGLAEKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(S1(=O)=O)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)

![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)

